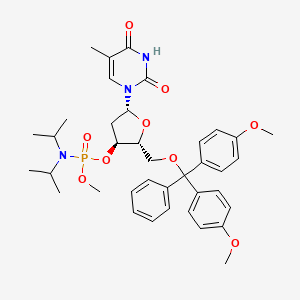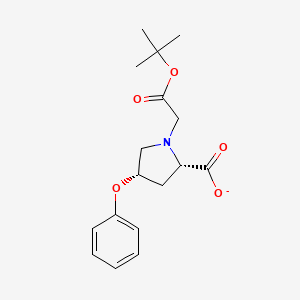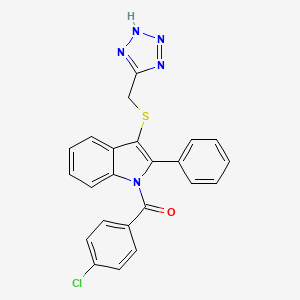
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tetrazole ring and a chlorobenzoyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multiple steps. The process often starts with the preparation of the indole core, followed by the introduction of the chlorobenzoyl group and the tetrazole moiety. Common synthetic routes include:
Esterification and Hydrazination: Starting from 4-chlorobenzoic acid, esterification with methanol followed by hydrazination can be employed.
Cyclization: The intermediate products undergo cyclization to form the desired thiadiazole structure.
Nucleophilic Substitution: The final steps often involve nucleophilic substitution reactions to introduce the tetrazole ring.
Analyse Chemischer Reaktionen
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring and chlorobenzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole-3-acetamide: Known for its use as a cyclooxygenase inhibitor.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Notable for its antiviral activity.
5-substituted indole-2-carboxamide derivatives: These compounds exhibit significant antimicrobial activity.
The uniqueness of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66354-91-4 |
|---|---|
Molekularformel |
C23H16ClN5OS |
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)indol-1-yl]methanone |
InChI |
InChI=1S/C23H16ClN5OS/c24-17-12-10-16(11-13-17)23(30)29-19-9-5-4-8-18(19)22(31-14-20-25-27-28-26-20)21(29)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,26,27,28) |
InChI-Schlüssel |
RWTNVULKVQQHIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)SCC5=NNN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


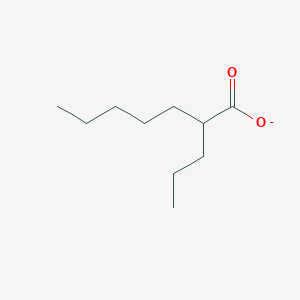
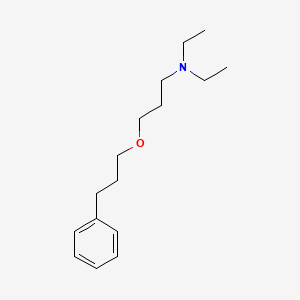
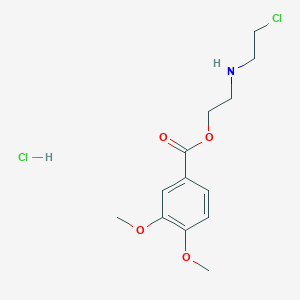
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
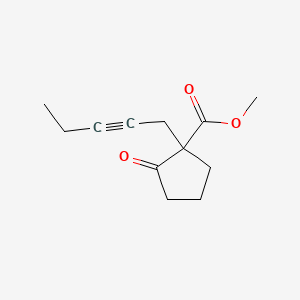
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)


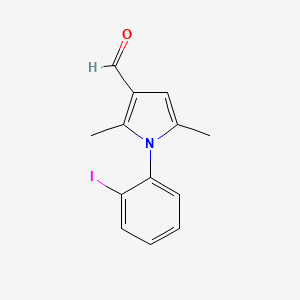

![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)

